molecular formula C8H12N2O4 B2803385 2-(4-Ethyl-2,3-dioxopiperazin-1-yl)acetic acid CAS No. 488846-73-7

2-(4-Ethyl-2,3-dioxopiperazin-1-yl)acetic acid

Cat. No.: B2803385
CAS No.: 488846-73-7
M. Wt: 200.194
InChI Key: CWMVFOSETYRVLU-UHFFFAOYSA-N
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Description

2-(4-Ethyl-2,3-dioxopiperazin-1-yl)acetic acid (CAS: 62893-24-7) is a synthetic intermediate critical to the production of third-generation cephalosporin antibiotics, notably cefoperazone . Its molecular structure (C15H17N3O6) features a 2,3-dioxopiperazine core with an ethyl group at the 4-position and an acetic acid side chain .

Crystal Structure and Conformation:
The compound crystallizes in an orthorhombic system (space group P212121) with two unique molecules (A and B) in the asymmetric unit. The 2,3-dioxopiperazine ring adopts a half-chair conformation (torsion angles: -7.6° to 45.4°), stabilized by intramolecular N–H⋯O hydrogen bonds and intermolecular O–H⋯O interactions, forming a two-dimensional network . This structural rigidity and hydrogen-bonding capacity are crucial for its role as a pharmaceutical intermediate.

Applications: Primarily used in synthesizing cefoperazone, it contributes to the β-lactam antibiotic’s activity against Gram-negative bacteria .

Properties

IUPAC Name

2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c1-2-9-3-4-10(5-6(11)12)8(14)7(9)13/h2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMVFOSETYRVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-Ethyl-2,3-dioxopiperazin-1-yl)acetic acid typically involves the reaction of ethyl piperazine-2,3-dione with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-(4-Ethyl-2,3-dioxopiperazin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes .

Scientific Research Applications

2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetic acid is an organic compound that falls under the category of life science products .

Basic Information

  • Chemical Formula: C8H12N2O4C_8H_{12}N_2O_4
  • Molecular Weight: 200.19
  • IUPAC Name: this compound
  • Appearance: It typically appears as a powder .

Synthesis
4-ethyl-2,3-dioxopiperazine-1-methyl formate, an antibiotic intermediate, can be synthesized from 1-ethyl-2,3-dioxopiperazine and methyl chloroformate .

Potential Applications

  • Research on Multidrug Resistance: Ibrutinib, when tested in vivo, enhanced the efficacy of vincristine to inhibit the growth of HEK293/MRP1 tumor xenografts in nude mice . Further research may explore the effects of combining ibrutinib with chemotherapeutic agents in cancer patients overexpressing MRP1 .
  • Ex Vivo Monocyte Culture: A novel protocol involving shear during ex vivo culture of monocytes allows functional analyses of monocytes not currently possible under static culture conditions . This may improve monocyte-based therapeutic applications .
  • Peritoneal Dialysis: Evaluations of biocompatibility have assessed the impact of peritoneal dialysis solutions (PDF) on membrane integrity and cell function in peritoneal dialysis (PD) patients . Studies involve ex vivo systems for evaluating in vivo cell function and effluent markers of membrane integrity and inflammation in patients exposed to conventional and new PDF .

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-2,3-dioxopiperazin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes and functions .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Attributes of 2,3-Dioxopiperazine Derivatives

Compound Name Substituents/Modifications Conformation Key Applications References
2-(4-Ethyl-2,3-dioxopiperazin-1-yl)acetic acid 4-Ethyl, acetic acid side chain Half-chair Cephalosporin synthesis
2-[4-(Fmoc)piperazin-1-yl]acetic acid 4-Fmoc (fluorenylmethyloxycarbonyl) group Not reported Peptide synthesis (R&D)
{4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-isoindol-5-yl]piperazin-1-yl}acetic acid Isoindole-dione and dioxopiperidine moieties Not reported Anticancer research (proteasome inhibition)
2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid 4-Methyl, butanoic acid side chain Not reported Experimental intermediates
(R)-4-(Adamantan-1-yl)ethyl derivatives (e.g., Compound 15 in ) Adamantyl and naphthyl groups Variable (steric effects) Enzyme inhibition (ADAM proteases)

Key Observations:

Substituent Effects on Bioactivity: The ethyl group in this compound enhances metabolic stability compared to methyl analogs (e.g., 2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid), which may degrade faster due to lower steric hindrance . Bulky substituents like adamantyl () or isoindole-dione () confer selectivity for enzyme targets but reduce solubility .

Conformational Flexibility: The half-chair conformation of the target compound facilitates hydrogen bonding, critical for crystallinity and purification .

Applications: The Fmoc-protected analog () is tailored for solid-phase peptide synthesis, whereas the target compound’s acetic acid moiety enables direct coupling to β-lactam cores . Compounds with extended alkyl chains (e.g., butanoic acid in ) may improve lipophilicity but lack the specificity required for antibiotic activity .

Key Observations:

  • The target compound’s synthesis relies on Boc-protected intermediates and rigorous HPLC purification, ensuring high enantiomeric purity for pharmaceutical use .
  • Safety data for analogs like 2-[4-(Fmoc)piperazin-1-yl]acetic acid are incomplete, limiting their industrial adoption .

Biological Activity

2-(4-Ethyl-2,3-dioxopiperazin-1-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H17N3O5
  • Molecular Weight : 319.31 g/mol
  • CAS Number : 63422-71-9
  • SMILES Notation : CCN1CCN(C(=O)NC@@Hc2ccccc2)C(=O)C1=O

The biological activity of this compound is largely attributed to its structural similarity to other compounds that inhibit histone deacetylases (HDACs). This inhibition can lead to increased histone acetylation, thereby altering gene expression and potentially suppressing tumor growth.

Target Pathways

  • Histone Acetylation Pathway : By inhibiting HDACs, the compound may enhance histone acetylation, affecting transcriptional regulation and leading to antiproliferative effects in cancer cells.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Antitumor Activity

The compound's ability to inhibit HDACs also positions it as a candidate for cancer therapy. Studies have shown that HDAC inhibitors can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer (MCF7) cells .

Case Studies and Research Findings

StudyFindings
Spyker et al. (1985)Identified structural analogs with significant antibacterial properties.
Chen et al. (2009)Demonstrated the role of similar compounds in enhancing acetylation and reducing tumor growth.
Murakami et al. (1981)Explored the synthesis pathways involving this compound derivatives for antibiotic development.

Toxicity Studies

In toxicity assessments using Caenorhabditis elegans as a model organism, this compound showed no significant adverse effects at concentrations that elicited biological activity . This suggests a favorable safety profile for further development.

Q & A

Q. What are the recommended methods for synthesizing 2-(4-Ethyl-2,3-dioxopiperazin-1-yl)acetic acid in laboratory settings?

  • Methodological Answer: Synthesis typically involves multi-step reactions, including condensation of ethylenediamine derivatives with diketone precursors under controlled pH (6.5–7.5) and temperature (60–80°C). Purification via column chromatography or recrystallization ensures high yields (>85%). Key intermediates, such as the 2,3-dioxopiperazine ring, require anhydrous conditions to prevent hydrolysis. Analytical validation (e.g., NMR, HPLC) is critical at each step to confirm intermediate integrity .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer: Structural validation employs X-ray crystallography to resolve the half-chair conformation of the 2,3-dioxopiperazine ring and hydrogen-bonding patterns (e.g., O–H⋯O interactions). High-resolution NMR (1H/13C) identifies chemical shifts for the ethyl group (δ ~1.2 ppm) and carbonyl resonances (δ ~170 ppm). HPLC with UV detection (λ = 254 nm) quantifies purity (>98%), while mass spectrometry (ESI-MS) confirms molecular weight (C₉H₁₃N₂O₄, theoretical 231.09 g/mol) .

Q. What analytical techniques are essential for characterizing the compound’s stability in solution?

  • Methodological Answer: Stability studies use pH-dependent UV-Vis spectroscopy to monitor degradation (e.g., absorbance changes at 280 nm). Accelerated stability testing (40°C/75% RH) over 4–6 weeks, combined with LC-MS , identifies decomposition products like acetic acid derivatives. Buffered solutions (pH 3–9) are analyzed to assess hydrolytic susceptibility, with kinetic modeling (Arrhenius equation) predicting shelf-life .

Advanced Research Questions

Q. How does stereochemistry influence the biochemical interactions of this compound, particularly in antibiotic applications?

  • Methodological Answer: The (2R)-enantiomer is a key intermediate for cefoperazone, a third-generation cephalosporin, due to its optimal binding to penicillin-binding proteins (PBPs). Molecular docking simulations (AutoDock Vina) reveal that the (2S)-enantiomer exhibits weaker hydrogen bonding (ΔG = -7.2 kcal/mol vs. -9.1 kcal/mol for 2R). Chiral HPLC (Chiralpak AD-H column) separates enantiomers, while in vitro MIC assays against E. coli validate antimicrobial potency disparities .

Q. What experimental strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Methodological Answer: Contradictions often arise from impurities or stereochemical variability. Strategies include:
  • Comparative enantioselective synthesis to isolate pure (2R) and (2S) forms.
  • Dose-response assays (IC₅₀) under standardized conditions (e.g., 37°C, 5% CO₂).
  • Meta-analysis of published datasets to identify outliers linked to solvent effects (e.g., DMSO cytotoxicity).
  • Reproducibility checks across multiple cell lines (e.g., HEK293 vs. HepG2) .

Q. How can computational modeling predict interaction mechanisms between this compound and target proteins?

  • Methodological Answer: Density functional theory (DFT) optimizes the compound’s geometry (B3LYP/6-31G* basis set) to calculate electrostatic potential maps, identifying nucleophilic attack sites. Molecular dynamics (MD) simulations (NAMD, 100 ns trajectories) model binding to β-lactamase, revealing hydrogen bonds with Ser70 and Lys73. Free-energy perturbation (FEP) quantifies binding affinity changes upon methyl group substitution .

Q. What are the critical considerations for designing stability studies under varying pH and temperature?

  • Methodological Answer:
  • pH range: Test 2.0–10.0 using phosphate/citrate buffers to mimic physiological and extreme conditions.
  • Temperature: Conduct isothermal studies (25–60°C) with periodic sampling for HPLC analysis.
  • Light exposure: Assess photodegradation under ICH Q1B guidelines (UV light, 320–400 nm).
  • Degradant identification: Use HR-MS/MS to characterize oxidation products (e.g., N-oxide derivatives) .

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